4-Chlorophenylglyoxal hydrate
CAS No.: 859932-64-2
Cat. No.: VC8474094
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 859932-64-2 |
---|---|
Molecular Formula | C8H7ClO3 |
Molecular Weight | 186.59 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate |
Standard InChI | InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 |
Standard InChI Key | JTOCXCVDVKZPEB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C=O)Cl.O |
Canonical SMILES | C1=CC(=CC=C1C(=O)C=O)Cl.O |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Chlorophenylglyoxal hydrate is systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, reflecting its structural components: a 4-chlorophenyl ring, a glyoxal moiety (α-ketoaldehyde), and a water molecule of hydration. Its molecular formula is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol . The compound’s canonical SMILES string, C1=CC(=CC=C1C(=O)C=O)Cl.O, delineates the connectivity of the aromatic ring, carbonyl groups, and chlorine substituent .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) studies reveal distinct proton environments: the aromatic protons resonate as a doublet (δ 7.4–7.6 ppm), while the aldehyde proton appears as a singlet near δ 9.8 ppm . Density functional theory (DFT) calculations predict collision cross-section values for various adducts, such as [M+H]+ (129.2 Ų) and [M+Na]+ (143.5 Ų), which aid in mass spectrometry-based identification .
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇ClO₃ | |
Molecular Weight | 186.59 g/mol | |
CAS No. | 859932-64-2 | |
SMILES | C1=CC(=CC=C1C(=O)C=O)Cl.O | |
Predicted CCS ([M+H]+) | 129.2 Ų |
Reactivity and Synthetic Applications
Condensation Reactions
4-Chlorophenylglyoxal hydrate participates in acid-catalyzed condensations with ureas to form imidazolidinones. For instance, reacting with N-methoxy-N’-phenylurea in acetic acid yields 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione after 219 hours at 26°C . The reaction proceeds via a diol intermediate, which dehydrates under acidic conditions to form the hydantoin core .
Enantioselective Synthesis
In chiral acid-catalyzed systems, this compound facilitates the enantioselective synthesis of hydantoins. Using a binaphthyl-derived phosphoric acid catalyst, reactions with 1,3-dibenzylurea achieve enantiomeric ratios (e.r.) of up to 95:5, demonstrating its utility in asymmetric catalysis .
Reaction Component | Conditions | Product | Yield | e.r. |
---|---|---|---|---|
N-Ethoxy-N’-phenylurea | Acetic acid, 26°C, 219 h | 5-(4-Cl-phenyl)-3-ethoxy-hydantoin | 98% | N/A |
1,3-Dibenzylurea | CHCl₃, 2 mol% catalyst, 24 h | (R)-5-Phenyl-hydantoin | 99% | 95:5 |
Mechanistic Insights and Reaction Pathways
Hydantoin Formation Mechanism
The reaction with ureas proceeds through a stepwise mechanism:
-
Nucleophilic Attack: The urea’s amine attacks the glyoxal’s carbonyl, forming a hemiaminal intermediate.
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Cyclization: Intramolecular dehydration generates the imidazolidinone ring.
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Oxidation: Air oxidation or acidic conditions aromatize the ring to yield the hydantoin .
Halogen Substituent Effects
The electron-withdrawing chlorine atom enhances the electrophilicity of the glyoxal carbonyl, accelerating nucleophilic additions. Comparative studies with fluoro- and bromo-analogs show that 4-chlorophenylglyoxal hydrate exhibits intermediate reactivity, balancing electronic effects and steric hindrance .
Recent Advances and Research Directions
Continuous Flow Synthesis
Recent methodologies employ continuous flow reactors to enhance reaction efficiency. For example, mixing 4-chlorophenylglyoxal hydrate with ureas in microfluidic channels reduces reaction times from days to hours while maintaining high enantiopurity .
Pharmaceutical Applications
Derivatives of this compound are investigated as precursors to anticancer agents and GABA receptor modulators. The chlorophenyl moiety improves metabolic stability and target binding affinity in preclinical models .
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